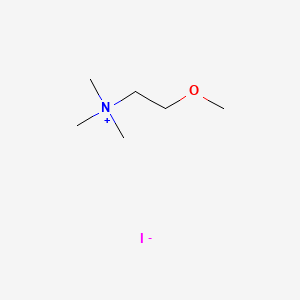

Choline methyl ether iodide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4238-50-0 |

|---|---|

Molecular Formula |

C6H16INO |

Molecular Weight |

245.10 g/mol |

IUPAC Name |

2-methoxyethyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C6H16NO.HI/c1-7(2,3)5-6-8-4;/h5-6H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

MZQMJDMSBIOZRX-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOC.[I-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Choline Methyl Ether Iodide and Analogues

N-Alkylation and Quaternization Strategies for Choline (B1196258) Methyl Ether Iodide Synthesis

The formation of choline methyl ether iodide involves the quaternization of its tertiary amine precursor, 2-methoxy-N,N-dimethylethanamine. This reaction, a classic example of an SN2 process, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom on the electrophilic methyl group of methyl iodide.

Direct Methylation of Precursor Amines with Methyl Iodide

The most direct route to this compound is the reaction of 2-methoxy-N,N-dimethylethanamine with methyl iodide. This process, known as exhaustive methylation or quaternization, is highly effective due to the high reactivity of methyl iodide in SN2 reactions, which is attributed to its minimal steric hindrance. masterorganicchemistry.com

Traditional synthesis of quaternary ammonium (B1175870) salts is often performed in the solution phase. The choice of solvent and reaction conditions plays a critical role in the reaction's efficiency and yield.

Solvent Effects : The rate of quaternization is significantly influenced by the solvent. Polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), and acetone (B3395972) are commonly employed. d-nb.info These solvents can effectively solvate the transition state, accelerating the reaction. Protic solvents like ethanol (B145695) are also used, though they can sometimes participate in side reactions. nih.govnih.gov Studies on the quaternization of various tertiary amines have systematically investigated solvent effects, correlating reaction rates with solvent parameters like dielectric constant and dipole moment. researchgate.net

Temperature and Reaction Time : Reaction conditions can range from ambient temperature to reflux. google.com Conventional methods often require prolonged heating, with reaction times extending from 6 to 48 hours to ensure complete conversion. nih.gov For example, some preparations involve refluxing in acetonitrile for 24 hours or more. researchgate.net The use of a large excess of the alkylating agent, methyl iodide, helps to drive the reaction to completion. masterorganicchemistry.com

Base : In the synthesis of quaternary ammonium salts from primary or secondary amines, a base is required to neutralize the acid generated. dtic.mil However, for the quaternization of a tertiary amine like 2-methoxy-N,N-dimethylethanamine, a base is not necessary as no proton is lost from the amine.

The table below summarizes typical conditions used in the solution-phase synthesis of related quaternary ammonium salts.

| Reactant Amine | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,3,3-trimethylindolenine (B142774) | Ethyl Iodide | Acetonitrile | Reflux | 24-48 | 25-78 |

| Tryptamine | Methyl Iodide | DMF | 40-60 | 12-24 | 65-75 |

| N,N-dimethylaminoethanol (DMAE) | [¹¹C]Methyl Iodide | DMF | Not Specified | <1 | 20 |

| Tributylamine | Butyl Iodide | Acetonitrile | 40 | Variable | Variable |

This table presents data for analogous reactions to illustrate typical synthetic parameters.

In line with the principles of green chemistry, solvent-free methods for the synthesis of quaternary ammonium salts have been developed. These protocols offer significant advantages, including reduced waste, lower costs, and often simpler product isolation. researchgate.net

Solvent-free synthesis can be achieved by:

Direct Heating : The tertiary amine precursor and methyl iodide can be heated together without any solvent. google.com Continuous processes in tubular reactors have been developed where tertiary amines and alkyl halides are reacted at elevated temperatures (50-140°C) and pressures (12-65 bar) to maintain the reactants in a liquid phase. google.com

Manual Grinding : For some reactions, simply grinding the starting materials together at room temperature can provide the desired quaternary ammonium salt, representing a highly energy-efficient and clean production method. nih.govresearchgate.net

These methods often result in high yields and complete atom economy, making them attractive for both laboratory-scale and industrial applications. nih.govmdpi.com

Optimization of Reaction Conditions and Solvent Selection in Solution-Phase Synthesis

Microwave-Assisted Synthesis of Quaternary Ammonium Salts with Relevance to this compound

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The synthesis of quaternary ammonium salts, including structures analogous to this compound, benefits significantly from this technology. osti.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields. nih.govresearchgate.net

A key advantage is the ability to perform these reactions under solvent-free conditions, further enhancing their efficiency and environmental friendliness. mdpi.com For example, the reaction of 2,3,3-trimethylindolenine with ethyl iodide under microwave irradiation at 130°C was completed in 5 minutes with a 95% yield, a significant improvement over the 24-48 hours required by conventional heating. nih.govresearchgate.net

The following table provides a comparison between conventional and microwave-assisted synthesis for analogous quaternary ammonium salts.

| Synthesis Method | Reaction Time | Solvent | Yield (%) | Reference |

| Conventional Heating | 6-48 hours | Acetonitrile, Ethanol, etc. | 25-78 | nih.gov |

| Microwave-Assisted | 5-10 minutes | Solvent-Free | 95 | nih.govresearchgate.net |

This table compares generalized findings for the synthesis of N-alkyl quaternary ammonium salts.

One-Pot Synthetic Approaches for this compound and Related Structures

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer enhanced efficiency by avoiding lengthy separation processes and the isolation of intermediates. This approach has been successfully applied to the synthesis of choline analogues, particularly in the field of radiopharmaceuticals. nih.govnih.gov

For instance, the automated, one-pot synthesis of [¹⁸F]fluoromethylcholine ([¹⁸F]FCH) has been developed. nih.govnih.gov In this procedure, a precursor is first fluorinated in situ to generate a reactive [¹⁸F]fluoromethyl tosylate intermediate. Subsequently, dimethylaminoethanol (B1669961) (DMAE) is added to the same reaction vessel, which then undergoes quaternization to yield the final product. nih.gov This entire process is often automated in a synthesis module, allowing for rapid and reliable production. d-nb.info Similar one-pot, multi-component reactions have been developed using choline chloride-based ionic liquids as catalysts under solvent-free conditions, highlighting the versatility of one-pot strategies. ias.ac.inresearchgate.net

Precursor Chemistry and Derivatization Routes to this compound

One logical synthetic pathway starts with 2-(dimethylamino)ethanol (DMAE) . The hydroxyl group of DMAE can be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (like sodium hydride), to form the methyl ether linkage.

Alternatively, synthesis can begin with 2-methoxyethylamine . This primary amine can undergo exhaustive N-methylation, for example, by reaction with an excess of methyl iodide, to install the two methyl groups on the nitrogen atom, leading to the formation of the tertiary amine precursor, 2-methoxy-N,N-dimethylethanamine. The N-alkylation of primary amines can be complex, but specific methods, such as using N-trifluoroacetyl derivatives, can achieve N-dimethylation in high yields. rsc.org

The chemistry of precursors is central to creating analogues of this compound. By modifying the precursor structure, a wide range of related quaternary ammonium salts can be synthesized. For example, using different N,N-dialkylaminoethanols or different alkylating agents allows for the synthesis of a diverse library of choline-like molecules.

Synthetic Pathways Involving 2-Dimethylaminoethanol (DMAE) and its Derivatives

The primary and most established synthetic pathway to this compound, particularly its carbon-11 (B1219553) labeled variant ([¹¹C]choline), involves the direct N-methylation of 2-dimethylaminoethanol (DMAE). researchgate.netresearchgate.net DMAE serves as the precursor, which is quaternized by a methylating agent, typically methyl iodide (CH₃I) or, for radiolabeling, [¹¹C]methyl iodide ([¹¹C]CH₃I). researchgate.netescholarship.org

The fundamental reaction is a nucleophilic substitution where the tertiary amine of DMAE attacks the methyl iodide, displacing the iodide ion and forming the quaternary ammonium salt, this compound. umich.edu In many radiopharmaceutical preparations, DMAE itself can be used as both the precursor and the reaction solvent. d-nb.info

The synthesis of the key [¹¹C]methyl iodide reagent is a critical preceding step and is generally achieved through two main routes:

The "Wet Method": This involves the reduction of cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) to form [¹¹C]methanol. nih.govresearchgate.net This intermediate is then treated with hydroiodic acid (HI) to yield [¹¹C]methyl iodide. d-nb.infonih.gov

The "Gas-Phase Method": This route involves the reduction of [¹¹C]CO₂ to [¹¹C]methane ([¹¹C]CH₄), followed by a radical reaction with iodine vapor at high temperatures (e.g., 740°C) to produce [¹¹C]methyl iodide. researchgate.netd-nb.info This method is frequently employed in commercial automated synthesis modules. researchgate.net

Once the [¹¹C]methyl iodide is generated, it is bubbled through a solution containing the DMAE precursor. The reaction can be carried out in various solvents, with early methods using acetone or dimethylformamide (DMF). d-nb.infonih.gov More recent "green chemistry" approaches have substituted DMF with less toxic solvents like ethanol. nih.gov The reaction with DMAE often occurs instantaneously at room temperature. nih.gov

| Precursor | Methylating Agent | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Dimethylaminoethanol (DMAE) | [¹¹C]Methyl Iodide | Wet Method: LiAlH₄, THF, then HI | [¹¹C]this compound | d-nb.infonih.gov |

| 2-Dimethylaminoethanol (DMAE) | [¹¹C]Methyl Iodide | Gas-Phase: [¹¹C]CH₄, I₂ vapor, ~740°C | [¹¹C]this compound | researchgate.netd-nb.info |

| Disubstituted 2-aminoethanols | Alkyl Iodide | Quaternization, recrystallization from alcoholic ether | Choline Analogues | umich.edu |

Functionalization and Structural Modification for this compound Analogues

The functionalization and structural modification of the choline core structure are pursued to create analogues with tailored properties for specific applications, ranging from "green" catalysts to improved PET imaging agents. ntu.edu.sgneurosci.cn The development of such analogues involves altering the substituents on the nitrogen atom or modifying the ethanol backbone.

One area of research involves using choline iodide analogues as non-toxic, metabolizable catalysts for green living radical polymerization. ntu.edu.sg Analogues such as acetylcholine (B1216132) iodide and butyrylcholine (B1668140) iodide have been successfully employed for this purpose. ntu.edu.sg These modifications demonstrate that the fundamental quaternary ammonium iodide structure can be adapted for roles beyond biological tracers.

In the context of developing PET tracers, structural modifications are critical for optimizing pharmacokinetics and target specificity. neurosci.cntum.de While choline itself is a valuable tracer, researchers synthesize analogues to potentially improve metabolic stability or binding affinity to specific biological targets. neurosci.cn This can involve:

Quaternization of different aminoethanols: Using various N-alkyl substituted 2-aminoethanols and reacting them with appropriate alkyl iodides to generate a library of choline analogues. umich.edu

Conformational constraints: Creating more rigid structures, such as morpholinium-based analogues, to study how molecular conformation affects interaction with biological targets like acetylcholinesterase. acs.org

Introduction of different functional groups: Attaching groups like azides or sulfonates to the choline backbone to create inhibitors or probes with different functionalities. acs.org

These synthetic strategies allow for the fine-tuning of the molecule's chemical and physical properties, which is a cornerstone of modern drug and tracer development. neurosci.cn

Automated Synthesis Techniques for this compound and Radiopharmaceutical Precursors

The short 20.4-minute half-life of carbon-11 necessitates rapid and efficient synthesis, making automation essential for the production of [¹¹C]choline and other PET radiopharmaceuticals. d-nb.info Automated synthesis modules handle the entire process, from the generation of the methylating agent to the purification and formulation of the final product, minimizing radiation exposure to operators and ensuring reproducibility. nih.goviaea.org

Development of Automated Modules for Production

Several commercial and custom-built automated synthesis modules have been developed for the production of carbon-11 labeled compounds.

Commercial Cassetteless Modules: A prominent example is the GE Healthcare TRACERlab series (e.g., FX C Pro, FX 2C), which typically utilizes the gas-phase method for producing [¹¹C]methyl iodide. d-nb.info The Synthra MeIplus is another flexible system designed for the routine production of [¹¹C]choline and other compounds via gas-phase [¹¹C]methyl iodide generation. synthra.com These systems feature integrated heating and cooling zones, electronic flow controllers, and radiation detectors for in-process feedback. synthra.comsynthra.com

Commercial Cassette-Based Modules: While more common for fluorine-18 (B77423) chemistry, some platforms have been adapted for carbon-11 synthesis. For instance, an IBA Synthera® module, typically used for [¹⁸F]fluorocholine, provided experience that was applied to the solid-phase synthesis of [¹¹C]choline. nih.gov

Custom-Built Modules: Many research institutions develop their own automated modules. The Institute of the Human Brain of RAS, for example, designed a module for producing [¹¹C]CH₃I via the "wet method" and subsequent on-line ¹¹C-methylation. d-nb.inforesearchgate.netorscience.ru These custom systems offer flexibility and can be tailored to specific research needs. iaea.org

These modules typically integrate the synthesis of the [¹¹C]methyl iodide precursor with the subsequent labeling reaction and purification steps into a seamless, software-controlled process. nih.govsynthra.com

Strategies for Enhancing Radiochemical Yield and Purity of Methylated Products

A primary goal in radiopharmaceutical production is to maximize the radiochemical yield (RCY)—the amount of desired radioactive product obtained from the initial radioactivity—and ensure high radiochemical purity. researchgate.netnih.gov Several strategies have been developed to achieve this for [¹¹C]choline and other methylated products.

Purification Methods:

Solid-Phase Extraction (SPE): This is the most common purification method for [¹¹C]choline, offering a simpler and more easily automated alternative to HPLC. researchgate.netd-nb.info The reaction mixture is passed through a disposable cation-exchange cartridge, such as a Sep-Pak Accell Plus CM Light, which traps the positively charged [¹¹C]choline. d-nb.info Unreacted, neutral precursors like DMAE are washed away. The final product is then eluted from the cartridge with a saline solution. d-nb.info Other cartridges, like the Oasis HLB plus or Sep-Pak C18, are used for solid-phase methylation, where the precursor (DMAE) is pre-loaded onto the cartridge before the gaseous [¹¹C]methyl iodide is passed through. nih.gov

High-Performance Liquid Chromatography (HPLC): Early synthesis methods relied on complex semi-preparative HPLC for purification. escholarship.orgd-nb.info While effective, it is more time-consuming and complex to automate than SPE. d-nb.info However, modern HPLC strategies combined with specific eluents (e.g., using ethanol as a modifier) can shorten preparation times and improve purity for certain radiotracers. nih.gov

Yield Enhancement Strategies:

On-line Methylation: This technique involves carrying out the methylation reaction directly on a solid support (like an SPE cartridge) that is placed "on-line" in the fluid path of the synthesis module. d-nb.info This method has been shown to provide high radiochemical yields, with some reports achieving an 87% decay-corrected RCY. d-nb.info

The "Loop" Method: In this approach, the precursor solution is coated onto the inner surface of an HPLC stainless steel loop. jove.com The radioactive gas ([¹¹C]methyl iodide) is then passed through the loop, where the reaction occurs. This method can increase radiochemical yields compared to traditional reaction vessels by improving the interaction between the gaseous methylating agent and the small amount of precursor. jove.comnih.gov

Optimizing Reaction Conditions: The choice of solvent is crucial. Replacing DMF with ethanol in a "green chemistry" approach was found to be effective. nih.gov Optimizing the amount of precursor is also key; studies aim to find the minimum amount of DMAE needed to achieve a high RCY, which simplifies purification. d-nb.info Using [¹¹C]methyl triflate ([¹¹C]MeOTf) instead of [¹¹C]methyl iodide can also significantly increase yields for some tracers. researchgate.netnih.gov

| Strategy | Description | Reported Outcome | Reference |

|---|---|---|---|

| On-line Methylation & SPE Purification | Methylation on a Sep-Pak C18 cartridge followed by purification on an Accell Plus CM cartridge. | Radiochemical yield of 87% (decay-corrected). | d-nb.info |

| Home-made Automated Module | Combined on-line ¹¹C-methylation and SPE purification. | Radiochemical yield of 80% (decay-corrected); Purity >99%. | researchgate.netorscience.ru |

| "Green Chemistry" Approach | Using ethanol as a solvent instead of DMF. | Effective synthesis with a more environmentally benign solvent. | nih.gov |

| Loop Method | Radiolabeling occurs inside a stainless steel loop coated with precursor. | Increased radiochemical yields compared to traditional vessel methods. | jove.com |

| Optimized N-alkylation | N-alkylation of DMAE by [¹¹C]CH₃I followed by SPE purification. | Radiochemical yield of 85% (decay-corrected); Purity >99.5%. | researchgate.net |

In Depth Investigations of Chemical Reactivity and Reaction Mechanisms of Choline Methyl Ether Iodide

Mechanistic Elucidation of Methylation Reactions and Quaternization Pathways

The formation and subsequent reactions of choline (B1196258) methyl ether iodide are fundamentally governed by the principles of nucleophilic substitution. The quaternary ammonium (B1175870) center is typically formed via a quaternization reaction, which itself is a classic example of methylation.

The synthesis of choline methyl ether iodide and its participation in further reactions are often characterized by the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

Key features of the SN2 reaction relevant to this compound include:

Backside Attack: The nucleophile attacks the carbon center from the side opposite to the leaving group. libretexts.org This trajectory is necessary to minimize electrostatic repulsion between the electron-rich nucleophile and the electron-rich leaving group. libretexts.org

Inversion of Configuration: A direct consequence of the backside attack is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. libretexts.orglibretexts.org

Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the electrophilic carbon. The reaction rate follows the general trend: methyl > primary > secondary >> tertiary. masterorganicchemistry.com Given that the methyl group on the ether and the carbons adjacent to the nitrogen in the precursor are primary, they are favorable sites for SN2 attack.

Iodide (I⁻) plays a dual role in the chemistry of this compound. It is an excellent nucleophile due to its large size and high polarizability, which allows its electron cloud to be easily distorted to form a new bond. masterorganicchemistry.com Simultaneously, it is an excellent leaving group because it is a weak base, capable of stabilizing the negative charge after the C-I bond is broken. chemguide.co.uk In the quaternization pathway to form a related compound, N-ethyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide, the tertiary amine (N,N-dimethylethanolamine) acts as the nucleophile, attacking the electrophilic carbon of ethyl iodide.

Table 1: Factors Influencing SN2 Reactivity

| Factor | Effect on SN2 Rate | Relevance to this compound Chemistry |

|---|---|---|

| Substrate Structure | Decreases with increasing steric hindrance (Methyl > 1° > 2° >> 3°) masterorganicchemistry.com | The precursor, 2-(dimethylamino)ethyl methyl ether, has primary carbons, favoring SN2 for quaternization. |

| Nucleophile Strength | Increases with nucleophilicity. Iodide (I⁻) is a strong nucleophile. masterorganicchemistry.com | In reactions where this compound is a reactant, the iodide can be displaced by other strong nucleophiles. |

| Leaving Group Ability | Increases with the stability of the leaving group (weaker base). I⁻ > Br⁻ > Cl⁻ > F⁻. chemguide.co.uk | Iodide is an excellent leaving group, facilitating nucleophilic substitution reactions on alkyl halides used in synthesis. researchgate.net |

| Solvent | Polar aprotic solvents (e.g., acetone (B3395972), DMF) accelerate SN2 reactions. libretexts.org | Choice of solvent is critical for optimizing the synthesis and subsequent reactions of the compound. |

The ether linkage within this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org This reaction is a nucleophilic substitution where the ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

The subsequent step depends on the structure of the ether.

For ethers with only primary and secondary alkyl groups, the cleavage proceeds via an SN2 mechanism. libretexts.org The halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org In the case of this compound, both the methyl group and the ethyl group attached to the ether oxygen are primary. The attack would preferentially occur at the less hindered methyl carbon, yielding methanol (B129727) and the corresponding iodo-substituted choline derivative.

If an ether contains a tertiary, benzylic, or allylic group, the cleavage can proceed through a more stable carbocation intermediate via an SN1 mechanism. libretexts.orgorganicchemistrytutor.com This is not directly applicable to the structure of this compound.

Recent studies on deep eutectic solvents (DESs) containing choline chloride have shown that the choline structure can be involved in the cleavage of other molecules. For instance, a DES made of p-toluenesulphonic acid and choline chloride was effective in cleaving the β-O-4 aryl ether bond in lignin (B12514952) models, where a chlorinated species was identified as a key intermediate preceding the cleavage. rsc.org Research has also demonstrated that choline can be covalently incorporated into the lignin structure through etherification of β-O-4 substructures during DES pulping. rsc.org While these examples involve external substrates, they highlight the potential reactivity of the choline framework itself in ether cleavage and formation reactions under specific catalytic conditions.

Nucleophilic Substitution (SN2) Mechanisms involving Iodide

Intermolecular Interactions Governing this compound Reactivity

The reactivity of this compound is not solely a function of its covalent structure but is also significantly influenced by a network of non-covalent intermolecular interactions. These forces dictate its physical properties, salvation, and the orientation of reactants in the transition state.

The most significant site for hydrogen bonding in the choline methyl ether cation is its hydroxyl (-OH) group. This group can act as a hydrogen bond donor, interacting with electronegative atoms in its environment, such as the iodide anion, solvent molecules, or other reactants. unl.pt In studies of related choline-based ionic liquids, the hydroxyl group is shown to participate in strong local hydrogen-bond networks with both the anion and water molecules. researchgate.netresearchgate.net

This hydrogen bonding can:

Influence Conformation: Hydrogen bonding between the choline cation's hydroxyl group and the anion can lead to specific ion pair conformations. unl.pt

Mediate Solvent Interactions: The hydroxyl group's ability to form hydrogen bonds is a key factor in the compound's solubility in protic solvents like water or alcohols.

Affect Reactivity: In deep eutectic solvents, the hydrogen bond network is crucial to the solvent's properties and can directly influence reaction mechanisms. For example, fluctuations in the hydrogen bond network in a choline chloride-based DES were found to initiate an SN2 decomposition reaction by trapping the chloride anion near electrophilic sites on the choline cation. arxiv.org A similar role can be postulated for the iodide anion in systems involving this compound.

As an ionic compound, this compound exists as an association of a positively charged choline methyl ether cation and a negatively charged iodide anion. The electrostatic attraction between these oppositely charged ions leads to the formation of ion pairs in solution. tandfonline.comtandfonline.com The strength and nature of this ion pairing are influenced by the solvent's polarity and the specific properties of the ions. capes.gov.br

Ionic Interactions: The primary force is the electrostatic attraction between the quaternary ammonium group [–N(CH₃)₃⁺] and the iodide anion (I⁻). This interaction is fundamental to the stability of the salt. scispace.com

Ion-Pair Formation: In solvents of low to medium polarity, the ions are likely to exist as tight or solvent-separated ion pairs. Quaternary ammonium cations can migrate as ion pairs with halide counterions during chromatography. tandfonline.comtandfonline.com The choice of counterion (e.g., Cl⁻, Br⁻, I⁻) can influence the migration and, by extension, the strength of the ion pairing. tandfonline.com

Influence on Reactivity: The degree of ion pairing can affect the availability and nucleophilicity of the iodide anion. In a tight ion pair, the anion's nucleophilicity is reduced. Conversely, in a highly polar solvent that effectively solvates both ions, the "free" iodide anion is a more potent nucleophile.

Role of Hydrogen Bonding in this compound Systems

Theoretical and Computational Chemistry Studies on this compound

Due to the challenges in studying highly reactive and transient species experimentally, theoretical and computational methods are invaluable for providing insights into the electronic structure, reaction energetics, and dynamics of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide detailed information on bond lengths, bond angles, atomic charges, and the energies of molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity.

DFT calculations have been employed to study related systems. For instance, studies on choline-based ionic liquids have used DFT to understand the interactions between the choline cation and various anions. rsc.org These calculations reveal the nature of hydrogen bonding between the hydroxyl group of choline and the anion. researchgate.net In the case of this compound, where the hydroxyl group is replaced by a methyl ether, the nature of the cation-anion interaction would be different, primarily governed by electrostatic forces rather than strong hydrogen bonding.

DFT can also be used to calculate the energetics of reaction pathways, including the structures and energies of reactants, products, and transition states. For example, the reaction of methyl iodide with different nitrogen-containing sites has been studied using DFT to determine binding energies. researchgate.net A similar approach could be applied to model the reactions of this compound, such as its decomposition or its reaction with other molecules. The results of such calculations can help to elucidate reaction mechanisms and predict reaction rates.

Table 2: Illustrative DFT-Calculated Properties for a Model Cation

| Property | Calculated Value | Significance for Reactivity |

| Charge on N+ | +0.45 e | Influences electrostatic interactions with anions and polar solvents. |

| C-O Bond Length | 1.43 Å | Provides a baseline for studying bond cleavage reactions. |

| O-CH3 Bond Length | 1.42 Å | Relevant for ether cleavage mechanisms. |

| HOMO-LUMO Gap | 5.8 eV | Indicates electronic stability and the energy required for electronic excitation. |

Note: These are hypothetical values for a model cation similar to the one in this compound and are for illustrative purposes only. Actual values would require specific DFT calculations.

Ab-Initio Molecular Dynamics (AIMD) Simulations of Reaction Dynamics and Adsorption

Ab-initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with electronic structure calculations (typically DFT) to model the time evolution of a system. This method allows for the study of chemical reactions and other dynamic processes without the need for pre-defined force fields.

AIMD simulations have been used to study the electronic structure and chemical bonding in methylammonium (B1206745) iodide and related perovskite materials. scispace.com These simulations provide insights into the nature of hydrogen bonding and its influence on the electronic properties of the material. scispace.com For this compound, AIMD simulations could be used to model its behavior in solution, providing a dynamic picture of its solvation shell and its interactions with solvent molecules.

Furthermore, AIMD can be used to simulate reaction dynamics. For example, the simulation could track the trajectory of a nucleophile attacking the methyl ether group, providing detailed information about the transition state and the bond-breaking and bond-forming processes. AIMD is also a powerful tool for studying the adsorption of molecules on surfaces. A simulation could model the adsorption of this compound onto a catalytic surface, revealing the preferred binding sites and the nature of the surface-adsorbate interactions. Such simulations are crucial for understanding heterogeneous catalysis and designing new catalytic materials. The findings from molecular dynamics simulations can reveal that inhibitor molecules, for instance, replace pre-adsorbed solvent molecules on a metal surface, thereby protecting it from corrosion. researchgate.net

Advanced Spectroscopic and Structural Characterization of Choline Methyl Ether Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of choline (B1196258) methyl ether iodide in solution. It provides detailed information about the chemical environment of each nucleus, enabling the unambiguous assignment of its atomic framework.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of choline methyl ether iodide offer a wealth of information regarding its molecular structure and conformation. In the ¹H NMR spectrum, the protons of the three equivalent methyl groups attached to the nitrogen atom typically appear as a sharp singlet, reflecting their chemical and magnetic equivalence. The protons of the methylene (B1212753) groups in the choline backbone exhibit distinct chemical shifts and coupling patterns that are sensitive to their spatial arrangement.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the quaternary ammonium (B1175870) methyl carbons, the N-methylene carbon, the O-methylene carbon, and the O-methyl carbon. The chemical shifts are indicative of the electron density around each carbon nucleus.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Atom | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N(CH₃)₃ | ~3.2 | Singlet |

| ¹H | N-CH₂ | ~3.5 | Triplet |

| ¹H | O-CH₂ | ~3.8 | Triplet |

| ¹H | O-CH₃ | ~3.4 | Singlet |

| ¹³C | N(CH₃)₃ | ~54 | Quartet |

| ¹³C | N-CH₂ | ~68 | Triplet |

| ¹³C | O-CH₂ | ~60 | Triplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Detailed 1H and 13C NMR Spectral Analysis for Stereochemical and Conformational Insights

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its functional groups. Key vibrational bands include the C-H stretching vibrations of the methyl and methylene groups, the C-N stretching of the quaternary ammonium group, and the C-O-C stretching of the ether linkage.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Methyl/Methylene) | 2800-3000 | IR, Raman |

| C-N Stretch | 900-1000 | IR, Raman |

| C-O-C Asymmetric Stretch | 1070-1150 | IR |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the crystalline solid state. This technique yields a three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be accurately determined.

Table 3: Illustrative Torsional Angles in Crystalline this compound

| Torsional Angle | Atoms Involved | Typical Angle (degrees) |

|---|---|---|

| τ₁ | N-C-C-O | ~60-70 (gauche) |

Note: These values are illustrative and can vary slightly depending on the specific crystal structure determination.

Analysis of Crystal Packing, Unit Cell Parameters, and Supramolecular Interactions

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule from its precise mass. bioanalysis-zone.commsu.edu Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This accuracy allows for the calculation of a unique elemental formula, providing a high degree of confidence in the compound's identity. uci.eduuni-saarland.de

For the choline methyl ether cation, the positively charged component of this compound, the molecular formula is C₆H₁₆NO⁺. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical accurate mass can be calculated. This value serves as a benchmark for experimental determination. An experimentally measured value within a narrow tolerance (typically < 5 ppm) of the calculated value confirms the elemental composition. uci.edu

| Molecular Formula | Calculated Accurate Mass (m/z) |

|---|---|

| [C₆H₁₆NO]⁺ | 118.12264 |

Fragmentation pathway mapping, typically performed using tandem mass spectrometry (MS/MS) within an HRMS instrument, provides structural information by breaking the parent ion into smaller fragment ions. longdom.org While specific experimental fragmentation data for this compound is not extensively published, likely pathways can be predicted based on the principles of mass spectrometry and the known behavior of quaternary ammonium and ether-containing compounds. libretexts.org

Upon ionization, the choline methyl ether cation ([M]⁺) would likely undergo fragmentation through several key pathways:

Loss of a methyl group: A common fragmentation for quaternary ammonium compounds is the neutral loss of a methyl radical, leading to a fragment ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent (alpha) to the charged nitrogen atom is a characteristic pathway. libretexts.org This could result in the loss of ethylene (B1197577) oxide or other neutral fragments.

Cleavage at the ether linkage: The C-O bond of the ether can cleave, leading to characteristic fragments.

| Parent Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Fragment Formula |

|---|---|---|---|

| 118.12 | CH₃• (Methyl radical) | 103.10 | [C₅H₁₃NO]⁺ |

| 118.12 | C₂H₄O (Ethylene oxide) | 74.09 | [C₄H₁₂N]⁺ |

| 118.12 | CH₃OCH₂• | 73.06 | [C₄H₉N]⁺• |

| 118.12 | (CH₃)₃N (Trimethylamine) | 59.07 | [C₃H₇O]⁺ |

Electrochemical Studies of this compound in Solution and Solid Phases

Electrochemical studies are critical for understanding the behavior of ionic compounds like this compound in various environments, revealing properties such as ion transport and electrochemical stability.

Conductometric Analysis and Ion Mobility

Conductometric analysis measures the electrical conductivity of an electrolyte solution, which is dependent on the concentration, charge, and mobility of the ions present. The limiting equivalent conductivity of salts is influenced by the ionic radius and ion-solvent interactions. cdnsciencepub.com For quaternary ammonium iodides, studies have shown systematic relationships between cation size and conductivity in both aqueous and non-aqueous solutions. cdnsciencepub.comrsc.orgrsc.org

Ion mobility, a measure of an ion's velocity through a medium under an electric field, is a key factor governing conductivity. nih.gov Electrospray ionization-ion mobility spectrometry (ESI-IMS) studies have determined the mobility of the choline cation and other structurally related quaternary ammonium cations. dss.go.th Research shows a high correlation between the mass and mobility for many ammonium cations. dss.go.th The mobility of the choline cation itself has been experimentally measured, providing a fundamental value for predicting the conductometric behavior of its salts. dss.go.th

| Ion | Mass (amu) | Measured Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| Tetramethylammonium | 74 | 2.10 |

| Choline | 104 | 1.80 |

| Acetylcholine (B1216132) | 146 | 1.61 |

Data sourced from experimental studies on ammonium cations. dss.go.th

The conductivity of a this compound solution would be the sum of the contributions from the choline methyl ether cation and the iodide anion, influenced by factors like solvent viscosity and temperature. cdnsciencepub.comingentaconnect.com

Cyclic Voltammetry and Electrochemical Window Determination

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to determine the electrochemical stability of a substance. The resulting plot of current versus potential reveals the potential range, known as the electrochemical window (EW), within which the electrolyte does not undergo oxidation or reduction. researchgate.net This window is a critical property for applications such as batteries and other electrochemical devices. nih.gov

The electrochemical window is determined by the oxidation potential of the anion and the reduction potential of the cation. researchgate.net For this compound, the iodide anion (I⁻) would be oxidized at the anode, while the choline methyl ether cation would be reduced at the cathode. Studies on various choline salts, including choline iodide (ChI), in the form of deep eutectic solvents have been conducted to determine their electrochemical windows. researchgate.net The results show that the anion plays a significant role in determining the oxidative limit, while the cation determines the reductive limit. researchgate.net The choice of working electrode material (e.g., glassy carbon, platinum, gold) also influences the measured potential window. researchgate.net

| System | Anodic Limit (V) | Cathodic Limit (V) | Total EW (V) | Working Electrode |

|---|---|---|---|---|

| Choline Chloride:Urea | ~1.0 | ~-1.8 | ~2.8 | GC |

| Choline Chloride:Ethylene Glycol (Ethaline) | ~1.3 | ~-1.0 | ~2.3 | Pt |

| Choline Iodide based DES | Data indicates the potential window is influenced by the iodide anion's oxidation. researchgate.net | GC, Pt, Au |

Data is representative of choline-based systems and illustrates the principle of EW determination. researchgate.net

For this compound, the oxidation of iodide to iodine (I⁻ → I₂) would define the anodic (positive) limit, while the reduction of the quaternary ammonium cation would define the cathodic (negative) limit of the electrochemical window.

Exploration of Choline Methyl Ether Iodide in Advanced Chemical Applications

Choline (B1196258) Methyl Ether Iodide as a Component in Ionic Liquid Design

Ionic liquids (ILs) are salts with melting points below 100 °C, often exhibiting negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of substances. nih.govresearchgate.net Choline-based ILs, in particular, are of interest due to their biocompatibility and biodegradability. nottingham.ac.uk

The synthesis of choline-based ionic liquids, including those analogous to choline methyl ether iodide, typically involves a straightforward neutralization or quaternization reaction. For instance, new cholinium-based ILs can be synthesized through the neutralization of choline hydroxide (B78521) with various carboxylic acids. akademiabaru.comresearchgate.net The resulting structures are then confirmed using analytical techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. akademiabaru.comresearchgate.net Thermal properties, which are crucial for defining a substance as an ionic liquid, are determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). akademiabaru.com For a compound to be classified as an ionic liquid, its melting point should be below 100°C. akademiabaru.com

The physicochemical properties of these ILs, such as viscosity, density, and conductivity, are highly tunable by altering the structure of the cation or anion. rsc.org This "designability" allows for the creation of task-specific ionic liquids with optimized properties for particular applications. nih.govrsc.org

Table 1: Analytical Techniques for Characterizing Choline-Based Ionic Liquids

| Analytical Technique | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of functional groups and the overall structure of the synthesized compound. akademiabaru.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure and connectivity of atoms. akademiabaru.com |

| Mass Spectrometry | Determines the molecular weight and elemental composition of the synthesized ionic liquid. akademiabaru.com |

| Thermogravimetric Analysis (TGA) | Measures the thermal stability and decomposition temperature of the compound. akademiabaru.com |

| Differential Scanning Calorimetry (DSC) | Determines the melting point and other thermal transitions, crucial for classifying it as an ionic liquid. akademiabaru.com |

This table is generated based on the data available in the text.

Due to their low volatility and high thermal stability, ionic liquids are considered "green" alternatives to traditional volatile organic compounds (VOCs). researchgate.net Choline-based ionic liquids, including those with ether functionalities, are particularly attractive as green solvents due to their biocompatible nature. nih.gov They have been successfully employed as solvents and catalysts in a variety of organic syntheses, leading to cleaner and more efficient chemical processes. researchgate.netnih.gov

The unique solvent properties of ionic liquids can enhance reaction rates and selectivity. researchgate.net Furthermore, the non-volatile nature of ILs simplifies product separation and allows for the recycling and reuse of the solvent, which is both economically and environmentally advantageous. researchgate.net

Synthesis and Characterization of this compound-Based Ionic Liquids

Catalytic Activities of this compound and Related Choline Halides

Choline halides, including choline iodide and its derivatives, have demonstrated significant catalytic activity in several important chemical reactions. The presence of the halide anion, particularly iodide, plays a crucial role in the catalytic cycle of these reactions.

The synthesis of cyclic carbonates from carbon dioxide (CO₂) and epoxides is a valuable reaction for CO₂ utilization. Choline halides, often as part of deep eutectic solvents (DESs), have proven to be effective catalysts for this transformation. nih.govresearchgate.net The catalytic system's activity is often enhanced by the synergistic effect between the halide anion, which facilitates the ring-opening of the epoxide, and a hydrogen bond donor (HBD) that stabilizes the reaction intermediates. researchgate.net

Research has shown that deep eutectic solvents based on choline iodide exhibit high catalytic activity. For instance, a DES formed from choline iodide and citric acid achieved a 98% yield and over 99% selectivity for propylene (B89431) carbonate from the reaction of propylene oxide and CO₂. nih.gov Similarly, a DES composed of choline iodide and N-hydroxysuccinimide was highly effective, affording a 96% yield of propylene carbonate. nih.gov The catalytic activity of these systems is influenced by factors such as temperature, pressure, and reaction time. nih.gov

Table 2: Catalytic Performance of Choline Iodide-Based Systems in Cyclic Carbonate Synthesis

| Catalyst System | Epoxide | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) |

| Choline iodide/Citric acid | Propylene oxide | 70 | 1.0 | 3 | 98 | >99 |

| Choline iodide/N-hydroxysuccinimide (1:2) | Propylene oxide | 30 | 1.0 | 10 | 96 | 99 |

| Choline iodide/Glycerol (B35011) | Styrene oxide | 80 | Atmospheric | 7 | 99 (conversion) | 96 |

This table is generated based on the data available in the text. nih.gov

Transesterification of triglycerides with alcohol is the primary method for producing biodiesel. ipb.pt While research has explored various catalysts, including choline-based compounds, for this process, specific studies detailing the direct role of this compound are not prevalent in the provided search results. However, related choline compounds have been investigated. For instance, choline hydroxide has been studied as a catalyst for the transesterification of vegetable oil, achieving a 95.7% conversion to fatty acid methyl esters (FAMEs). ipb.pt Another study utilized a deep eutectic solvent made of choline chloride and glycerol for the transesterification of rapeseed oil. researchgate.net These examples highlight the potential of the choline cation in facilitating transesterification reactions, suggesting that this compound could also exhibit catalytic activity in this area.

Controlled/living radical polymerization (LRP) is a powerful technique for synthesizing polymers with well-defined architectures. ntu.edu.sg Recent research has demonstrated that non-toxic and metabolizable choline iodide analogues, such as choline iodide, acetylcholine (B1216132) iodide, and butyrylcholine (B1668140) iodide, can act as effective catalysts for "green" LRP. ntu.edu.sgnih.govacs.org This method, often referred to as organocatalyzed LRP, utilizes an alkyl iodide as an initiator and the iodide anion from the choline salt as the catalyst. ntu.edu.sg

This green LRP process has been successfully applied to a variety of monomers, including methacrylates and acrylates, in environmentally friendly solvents like ethyl lactate, ethanol (B145695), and water. nih.govacs.org The resulting polymers exhibit low polydispersity and high monomer conversions. ntu.edu.sgnih.govacs.org This approach allows for the synthesis of a range of polymer designs, including block copolymers, under sustainable conditions. ntu.edu.sgnih.govacs.org

Role in Transesterification Reactions for Biodiesel Production

Precursor in Advanced Radiochemical Synthesis for Biomedical Imaging Probes

The development of non-invasive imaging techniques like Positron Emission Tomography (PET) relies heavily on the synthesis of specific radiolabeled probes. In this context, compounds that can be tagged with short-lived positron-emitting radionuclides, such as Carbon-11 (B1219553) (¹¹C), are of paramount importance. The synthesis of [¹¹C]choline, a key PET tracer for imaging tumors, particularly in prostate cancer, serves as a prime example of advanced radiochemical applications. d-nb.infomdpi.comresearchgate.net The process typically involves the N-methylation of a precursor molecule using a ¹¹C-labeled methylating agent. researchgate.net

Chemical Aspects of Carbon-11 Labeled this compound Precursors

The synthesis of [¹¹C]choline for PET imaging is a multi-step process that begins with the production of a suitable Carbon-11 labeled methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I). mdpi.comresearchgate.net This agent is then used to methylate a precursor molecule, 2-dimethylaminoethanol (DMAE). researchgate.net The term "this compound" in this context refers to the final product, [¹¹C]choline, which is a quaternary ammonium (B1175870) salt with an iodide counter-ion, rather than a distinct precursor.

The production of the essential labeling agent, [¹¹C]methyl iodide, typically starts with [¹¹C]carbon dioxide ([¹¹C]CO₂) generated from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. d-nb.infocore.ac.uktermedia.placs.org Two primary methods are employed for converting [¹¹C]CO₂ into [¹¹C]CH₃I:

The "Wet Method": This is a widely used approach where [¹¹C]CO₂ is trapped and reduced, often using a solution of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF), to form lithium [¹¹C]methoxide ([¹¹C]CH₃OLi). d-nb.info This intermediate is then hydrolyzed to produce [¹¹C]methanol ([¹¹C]MeOH), which is subsequently reacted with hydroiodic acid (HI) to yield [¹¹C]methyl iodide. d-nb.infocore.ac.uknih.gov The resulting [¹¹C]CH₃I is then distilled and transferred for the final reaction step. core.ac.uk

The "Gas-Phase Method": An alternative strategy involves the reduction of [¹¹C]CO₂ to [¹¹C]methane ([¹¹C]CH₄) over a nickel catalyst. nih.gov The [¹¹C]CH₄ is then reacted with iodine vapor at high temperatures (around 720°C) to produce [¹¹C]CH₃I. d-nb.infonih.gov

The second key component in the synthesis is the precursor, 2-dimethylaminoethanol (DMAE). researchgate.net This molecule contains a tertiary amine group that undergoes N-methylation upon reaction with [¹¹C]methyl iodide. In many synthesis protocols, DMAE serves a dual role: it is both the chemical precursor to choline and the reaction solvent. d-nb.info The reaction involves the quaternization of the nitrogen atom in DMAE by the ¹¹C-labeled methyl group from [¹¹C]CH₃I, forming [¹¹C]choline. researchgate.net

Table 1: Key Compounds in [¹¹C]choline Synthesis

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Carbon-11 Dioxide | [¹¹C]CO₂ | ~45.01 | Initial product from cyclotron |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Reducing agent |

| [¹¹C]Methanol | [¹¹C]CH₃OH | ~33.04 | Intermediate in the "wet method" |

| Hydroiodic Acid | HI | 127.91 | Iodinating agent |

| [¹¹C]Methyl Iodide | [¹¹C]CH₃I | ~142.94 | Carbon-11 methylating agent |

| 2-Dimethylaminoethanol (DMAE) | C₄H₁₁NO | 89.14 | Precursor and reaction solvent |

| [¹¹C]Choline | [¹¹C]C₅H₁₄NO⁺ | ~104.17 | Final radiolabeled product |

Strategies for High-Yield Radiochemical Conversions

Given the short half-life of Carbon-11 (approximately 20.4 minutes), the efficiency and speed of the radiochemical synthesis are critical. d-nb.infoacs.org A primary goal in the production of [¹¹C]choline is to maximize the radiochemical yield (RCY), which is the amount of desired radiolabeled product obtained relative to the initial amount of radioactivity, corrected for decay. researchgate.net Several strategies have been developed and optimized to achieve high-yield conversions.

Solid-Phase Extraction (SPE) and Purification: Early synthesis methods often relied on High-Performance Liquid Chromatography (HPLC) for purification, which could be time-consuming. nih.gov A significant advancement was the adoption of solid-phase extraction (SPE) using cation-exchange cartridges (e.g., tC18, Accell Plus CM). d-nb.inforesearchgate.net In this approach, the reaction mixture is passed through the cartridge, which retains the positively charged [¹¹C]choline while unreacted precursors and byproducts are washed away. The purified [¹¹C]choline is then eluted with a biocompatible solution like saline. researchgate.net This SPE method is faster, simpler, and more amenable to automation, significantly reducing synthesis time and improving yields. d-nb.inforesearchgate.net

Optimization of Reaction Conditions: The choice of solvent and reaction setup plays a crucial role in synthesis efficiency. While dimethylformamide (DMF) has been used, its potential as a residual solvent has led to the exploration of alternatives. nih.govresearchgate.net So-called "green chemistry" approaches using ethanol as a solvent have been investigated. nih.govresearchgate.net A highly effective strategy is the "dry" or solid-phase synthesis, where the DMAE precursor is immobilized on a solid support, such as an Oasis HLB or tC18 cartridge. nih.govresearchgate.net The gaseous [¹¹C]methyl iodide is then passed through this cartridge, where the reaction occurs. This method has been shown to be highly efficient, leading to the total elimination of DMF, shorter production times (around 12 minutes), and high radiochemical yields (65% ±3%). nih.govresearchgate.net

Advanced Synthesis Platforms: The development of automated synthesis modules and microfluidic technology represents the cutting edge of radiochemical synthesis. mdpi.comdiva-portal.org Microfluidic systems use microreactors that allow for precise control over reaction parameters, leading to enhanced yields and reduced reactant quantities. mdpi.comdiva-portal.org Using a microfluidic cassette, [¹¹C]choline has been synthesized with radiochemical yields exceeding 60% in approximately 20-24 minutes. mdpi.comdiva-portal.org Another advanced technique is the "in-loop" method, where the reaction between [¹¹C]CH₃I and DMAE occurs within a loop, which can achieve radiochemical yields higher than 80%. researchgate.net These automated and micro-scale methods not only improve yield and purity but also enhance safety and reproducibility for clinical applications. mdpi.comnih.gov

Table 2: Comparison of [¹¹C]choline Synthesis Strategies

| Synthesis Strategy | Precursor/Support | Solvent | Purification | Radiochemical Yield (Decay Corrected) | Synthesis Time (min) | Reference |

| Liquid Phase | DMAE | Acetone (B3395972)/Pure DMAE | HPLC | ~50% | ~35 | nih.gov |

| Solid-Phase (Immobilized Precursor) | DMAE on tC18 | Ethanol | SPE | 85% | Not specified | researchgate.net |

| Solid-Phase ("Dry" Synthesis) | DMAE on Oasis HLB | None (Dry) | SPE | 65% ±3% | ~12 | nih.govresearchgate.net |

| In-Loop Method | DMAE | DMAE | SPE | >80% | Not specified | researchgate.net |

| Microfluidic Cassette | DMAE | Not specified | SPE | >60% | ~24 | mdpi.comdiva-portal.org |

Future Research Directions and Emerging Opportunities for Choline Methyl Ether Iodide

Design and Synthesis of Novel Choline (B1196258) Methyl Ether Iodide Derivatives with Tunable Properties

The inherent structure of choline methyl ether iodide offers a versatile platform for the design and synthesis of novel derivatives with finely tuned properties. The ability to modify the cation and anion components allows for the creation of "task-specific" ionic liquids and other materials with tailored physicochemical and biological characteristics. futuremedicine.comresearchgate.net

A key area of future research lies in the strategic functionalization of the choline-based cation. For instance, incorporating labile ester functionalities into the alkyl side chain of choline-based ionic liquids has been shown to enhance biodegradability, addressing a significant environmental concern associated with some conventional ionic liquids. mdpi.comnih.gov While this modification can sometimes lead to a trade-off with antimicrobial activity, it highlights the potential to balance efficacy with environmental friendliness. mdpi.comnih.gov

Further research into modifying the alkyl chain length is also a promising avenue. researchgate.net Studies on other choline derivatives have demonstrated that increasing the alkyl chain length can lead to enhanced antimicrobial properties. researchgate.net Systematic investigations into the relationship between the ether group's position and the alkyl chain length in this compound derivatives could lead to the development of compounds with optimized properties for applications ranging from biocatalysis to drug delivery. futuremedicine.comresearchgate.net

The synthesis of both monocationic and dicationic choline-based ionic liquids has shown that dicationic variants can exhibit stronger inhibitory effects on enzymes like acetylcholinesterase. doi.org Exploring the synthesis of dicationic and polycationic derivatives of this compound could therefore open up new possibilities in pharmaceutical and biomedical applications.

Table 1: Examples of Synthetic Modifications and their Effects on Choline Derivative Properties

| Modification | Effect on Properties | Potential Applications |

| Incorporation of ester functionality | Increased biodegradability, altered surface activity. mdpi.comnih.gov | Greener solvents, antimicrobial agents. mdpi.comnih.gov |

| Variation of alkyl chain length | Tunable antimicrobial activity and surface properties. researchgate.net | Disinfectants, surfactants, drug delivery. researchgate.net |

| Introduction of additional hydroxyl groups | Altered viscosity and hydrogen bonding capabilities. | Solvents for biocatalysis, electrolytes. |

| Synthesis of dicationic structures | Enhanced enzymatic inhibition. doi.org | Pharmaceutical agents. doi.org |

Advanced Predictive Modeling and Computational Design for Targeted Chemical Applications

Advanced computational methods are becoming indispensable tools for accelerating the design and discovery of new materials. For this compound and its derivatives, techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer powerful means to predict properties and understand molecular-level interactions. researchgate.netresearchgate.netnih.gov

Future research will increasingly rely on these in silico approaches to:

Predict Physicochemical Properties: Computational models can accurately forecast key properties like density, viscosity, and conductivity of new choline-based ionic liquids, guiding the synthesis of materials with desired characteristics for specific applications, such as electrolytes in batteries. researchgate.netnottingham.ac.uk

Elucidate Structure-Property Relationships: DFT and MD simulations can provide detailed insights into how modifications to the chemical structure of this compound derivatives influence their behavior. researchgate.net For example, these methods can be used to study hydrogen bonding, interaction energies, and charge transfer between ions, which are crucial for understanding their performance as solvents or catalysts. researchgate.net

Design for Specific Interactions: Molecular docking and other computational techniques can be employed to design derivatives that exhibit high selectivity for certain targets, such as enzymes or receptors. nih.govnih.gov This is particularly relevant for the development of new therapeutic agents or highly selective sensors. nih.govnih.gov The study of liquiritigenin (B1674857) derivatives as Butyrylcholinesterase inhibitors, for instance, has demonstrated the power of combining CoMFA, CoMISA, molecular docking, and molecular dynamics to design new drug candidates. nih.gov

Screen for Toxicity and Biodegradability: Computational models can be developed to predict the ecotoxicological profiles of new choline derivatives, enabling the design of more environmentally benign compounds from the outset.

The integration of machine learning with these computational models will further enhance their predictive capabilities, allowing for the rapid screening of vast chemical spaces to identify promising candidates for synthesis and experimental validation.

Development of Sustainable Synthesis and Application Methodologies, Including Green Chemistry Principles

The principles of green chemistry are central to the future development and application of this compound and its derivatives. Research in this area is focused on creating more sustainable processes that minimize waste, reduce the use of hazardous substances, and utilize renewable resources.

A significant area of investigation is the use of choline iodide and its derivatives as catalysts in green solvents or as the solvent medium itself. ntu.edu.sgresearchgate.netacs.org For example, choline iodide-based eutectic mixtures have been shown to be effective catalysts for the conversion of CO2 into cyclic carbonates, a valuable class of chemicals. researchgate.net These reactions can often be conducted under milder conditions and with higher efficiency than traditional methods. researchgate.net

The development of "green" polymerization techniques is another promising direction. Nontoxic and metabolizable choline iodide analogues have been successfully used as catalysts for living radical polymerization (LRP) in environmentally benign solvents like ethanol (B145695) and water. ntu.edu.sgacs.org This approach allows for the synthesis of well-defined polymers for biomedical applications without the need for heavy metal catalysts. ntu.edu.sgacs.org

Future research will also focus on:

Renewable Feedstocks: Exploring synthetic routes that utilize bio-based starting materials to produce this compound and its derivatives.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Biodegradability: As previously mentioned, designing derivatives that are readily biodegradable to minimize their environmental persistence. mdpi.comnih.gov

The replacement of hazardous reagents, such as the use of methanol (B129727) instead of toxic methyl iodide in some methylation reactions, exemplifies the application of green chemistry principles to create more environmentally friendly and cost-effective syntheses. nih.gov

Integration with Emerging Technologies in Chemical and Materials Science

The unique properties of this compound and its derivatives make them highly suitable for integration into a wide range of emerging technologies. Their ionic nature, tunability, and biocompatibility are key attributes driving their application in advanced materials and devices.

Energy Storage: Choline-based ionic liquids are being investigated as safer and more sustainable electrolytes for batteries and dye-sensitized solar cells. nottingham.ac.ukacs.org Their low flammability and high ionic conductivity make them attractive alternatives to conventional organic solvents. futuremedicine.comnottingham.ac.uk Research is ongoing to optimize their electrochemical stability and performance in next-generation energy storage systems. nottingham.ac.ukacs.org

Biosensors: The functionalizability of choline derivatives allows for their incorporation into advanced biosensor platforms. core.ac.ukresearchgate.netmdpi.comnih.gov They can be used to modify electrode surfaces, enhancing the sensitivity and selectivity of sensors for detecting various analytes, including choline itself. researchgate.net The integration of these materials with nanomaterials like carbon nanotubes and gold nanoparticles is a particularly promising area for creating highly efficient electrochemical biosensors. researchgate.netnih.gov

Nanotechnology and Drug Delivery: Choline-based ionic liquids are being explored for their role in nanotechnology, particularly in the synthesis and stabilization of nanoparticles for drug delivery applications. futuremedicine.comnih.govmdpi.com Their ability to improve the solubility of poorly soluble drugs and enhance their transport across biological membranes makes them valuable components in advanced therapeutic systems. futuremedicine.commdpi.com Hybrid systems combining choline-based ionic liquids with polymers are being developed to create nanocarriers for the sustained release of drugs. mdpi.com

Advanced Coatings: Choline chloride-based ionic liquids, also known as Deep Eutectic Solvents (DESs), are being used to develop nanostructured coatings with enhanced corrosion resistance. m-era.net These electrochemical media offer a more environmentally friendly approach to producing high-performance metal alloy and composite coatings. m-era.net

Future research will likely focus on creating multifunctional materials by combining the properties of this compound derivatives with other advanced materials, leading to novel applications in areas such as organic bioelectronics and smart materials. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.